AZD-8835

Description

Properties

IUPAC Name |

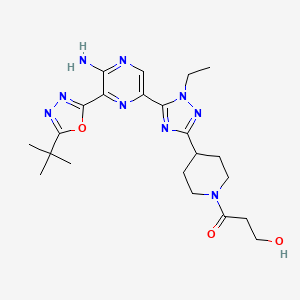

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620576-64-8 | |

| Record name | AZD-8835 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8835 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-8835 in PIK3CA Mutant Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AZD-8835, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) and delta (PI3Kδ), with a particular focus on its activity in cancer cells harboring activating mutations in the PIK3CA gene. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the signaling pathways and experimental workflows involved in its investigation.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the p110α and p110δ catalytic subunits of the class I PI3K family.[1][2] The PIK3CA gene, which encodes the p110α subunit, is one of the most frequently mutated oncogenes in human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer.[1]

This compound demonstrates preferential growth inhibition in cancer cell lines with PIK3CA mutations.[3][4] By binding to and inhibiting the mutated PI3Kα protein, this compound blocks the downstream signaling cascade, leading to reduced phosphorylation of Akt and other pathway effectors.[5][6] This inhibition ultimately results in cell cycle arrest and apoptosis in PIK3CA-dependent tumor cells.[1][3] The dual inhibition of PI3Kδ may also contribute to its anti-cancer activity, potentially through modulation of the tumor microenvironment.[7][8]

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized by its potent enzymatic inhibition and cellular activity, particularly in PIK3CA-mutant cancer models.

Table 1: Enzymatic and Cellular Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | IC50 (µM) |

| PI3Kα (wild type) | Enzyme Assay | 6.2[5][8] | - | - |

| PI3Kα (E545K mutant) | Enzyme Assay | N/A | - | - |

| PI3Kα (H1047R mutant) | Enzyme Assay | N/A | - | - |

| PI3Kδ | Enzyme Assay | 5.7[5][8] | - | - |

| PI3Kβ | Enzyme Assay | 431[5][8] | - | - |

| PI3Kγ | Enzyme Assay | 90[5][8] | - | - |

| p-Akt (PI3Kα-sensitive) | Cellular Assay | - | BT474 (PIK3CA mutant) | 0.057[5][6] |

| p-Akt (PI3Kδ-sensitive) | Cellular Assay | - | JeKo-1 | 0.049[5][6] |

| p-Akt (PI3Kβ-sensitive) | Cellular Assay | - | MDA-MB-468 (PTEN null) | 3.5[5][6] |

| p-Akt (PI3Kγ-sensitive) | Cellular Assay | - | RAW264 | 0.53[5][6] |

Table 2: Growth Inhibition (GI50) in Breast Cancer Cell Lines

| Cell Line | PIK3CA Mutation Status | GI50 (µM) |

| BT474 | Mutant | < 1.0[2][3] |

| MCF7 | Mutant | < 1.0[2][3] |

| T47D | Mutant | < 1.0[2][3] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Antitumor Activity |

| BT474 | 100mg/kg BID, days 1 & 4 weekly (IHDS) | -36% tumor regression[8] |

| SKOV3 (PIK3CA H1047R) | 25 mg/kg BID (chronic) | Excellent tumor growth inhibition[6] |

| Combination with other agents | Intermittent High-Dose Scheduling (IHDS) | Up to 92% regression[2][3] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Pathway Analysis

-

Objective: To assess the inhibition of the PI3K pathway by measuring the phosphorylation status of key downstream proteins.

-

Cell Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours), then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6, cleaved PARP, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assays

-

Objective: To determine the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Plates are incubated for a period of 3-5 days.

-

Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels, or by using an IncuCyte live-cell imaging system to monitor cell confluency over time.

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: PIK3CA-mutant human cancer cells (e.g., BT474, MCF7) are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally according to different schedules, such as continuous daily dosing or intermittent high-dose scheduling (IHDS).[2][3]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated. For some studies, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt).

Resistance Mechanisms

While this compound shows promise in PIK3CA-mutant cancers, potential resistance mechanisms are an important consideration. Preclinical studies have identified that KRAS mutations may be a marker of resistance to this compound.[3] Additionally, though not specifically studied for this compound, acquired resistance to other PI3Kα inhibitors has been associated with the emergence of secondary mutations in PIK3CA that alter the drug-binding pocket, as well as genomic alterations in other components of the PI3K pathway, such as PTEN loss and activating AKT1 mutations.[9]

Clinical Development

A Phase I clinical trial (NCT02260661) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound as a single agent and in combination with fulvestrant in patients with advanced solid malignancies, with a focus on those with PIK3CA mutations.[10]

Conclusion

This compound is a selective dual PI3Kα/δ inhibitor that demonstrates potent preclinical activity against cancer cells with activating PIK3CA mutations. Its mechanism of action is centered on the direct inhibition of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The exploration of intermittent high-dose scheduling offers a promising strategy to enhance its therapeutic index. Further clinical investigation is warranted to fully elucidate its efficacy and to better understand and overcome potential resistance mechanisms.

References

- 1. Facebook [cancer.gov]

- 2. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Trial: NCT02260661 - My Cancer Genome [mycancergenome.org]

AZD-8835: A Technical Guide to its PI3K Alpha and Delta Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphatidylinositol 3-kinase (PI3K) inhibitor, AZD-8835, with a core focus on its selectivity for the alpha (α) and delta (δ) isoforms. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in various cancers, making PI3K isoforms attractive therapeutic targets. This compound's selectivity profile suggests its potential for targeted cancer therapy, particularly in tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα. This guide will delve into the specifics of its isoform selectivity, the methods used to determine this, and the underlying cellular pathways it modulates.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against the Class I PI3K isoforms has been characterized using both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Biochemical Assay Data

Biochemical assays utilize purified recombinant PI3K enzymes to determine the direct inhibitory effect of this compound on kinase activity. The data clearly demonstrates that this compound is a potent inhibitor of PI3Kα and PI3Kδ, with significantly less activity against the beta (β) and gamma (γ) isoforms. The compound also shows potent inhibition of common PI3Kα mutants.

| Target Isoform | IC50 (nM) |

| PI3Kα (wild-type) | 6.2 |

| PI3Kδ | 5.7 |

| PI3Kβ | 431 |

| PI3Kγ | 90 |

| PI3Kα (E545K mutant) | 6.0 |

| PI3Kα (H1047R mutant) | 5.8 |

Cell-Based Assay Data

Cell-based assays measure the ability of this compound to inhibit PI3K signaling within a cellular context, typically by quantifying the phosphorylation of downstream targets like AKT. These assays confirm the high potency of this compound against PI3Kα and PI3Kδ-dependent cell lines, while demonstrating significantly lower activity in cell lines dependent on PI3Kβ and PI3Kγ.

| Cell Line | PI3K Isoform Dependency | IC50 (nM) |

| BT474 | PI3Kα | 57 |

| Jeko-1 | PI3Kδ | 49 |

| MDA-MB-468 | PI3Kβ | 3500 |

| RAW264.7 | PI3Kγ | 530 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the PI3K kinase reaction is carried out, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025mg/ml BSA.

-

Add the test compound (this compound) at various concentrations to the wells of a 384-well plate.

-

Add the purified recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based p-Akt Inhibition Assay (Western Blot)

Western blotting is a widely used technique to detect and quantify the levels of a specific protein, in this case, phosphorylated AKT (p-Akt), a key downstream effector of PI3K signaling.

Principle: Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-Akt (e.g., at Ser473) and total Akt. The amount of p-Akt relative to total Akt indicates the level of PI3K pathway activation.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., BT474) in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the blotting process for total Akt and a loading control (e.g., GAPDH or β-actin).

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.

-

Cell-Based p-Akt Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify p-Akt levels in cell lysates in a high-throughput format.

Principle: This is a sandwich ELISA where a capture antibody specific for total Akt is coated on a microplate. The cell lysate is added, and the captured Akt is then detected with an antibody specific for phosphorylated Akt (Ser473), which is typically conjugated to an enzyme like HRP. A colorimetric substrate is then added to produce a signal proportional to the amount of p-Akt.

Protocol:

-

Cell Culture and Lysis:

-

Follow the same procedure for cell culture, treatment, and lysis as described for the Western blot protocol.

-

-

ELISA Procedure:

-

Add the cell lysates to the wells of the anti-Akt coated microplate and incubate for 2.5 hours at room temperature.

-

Wash the wells and add the anti-p-Akt (Ser473) detection antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody or streptavidin-HRP if the detection antibody is biotinylated. Incubate for 1 hour at room temperature.

-

-

Signal Development and Detection:

-

Wash the wells and add a TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.

-

Stop the reaction by adding a stop solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve if using a quantitative ELISA kit. Calculate the concentration of p-Akt in each sample and plot the values against the inhibitor concentration to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for assessing PI3K inhibitor selectivity.

Caption: PI3K/AKT Signaling Pathway and this compound Inhibition.

Caption: Workflow for PI3K Inhibitor Selectivity Profiling.

AZD-8835: A Technical Guide to its Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective oral inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

This compound exerts its anti-neoplastic activity by selectively binding to and inhibiting the catalytic subunits of PI3Kα (PIK3CA) and PI3Kδ.[1][2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking this initial step, this compound effectively attenuates the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[3][4]

The dual-isoform specificity of this compound is significant. PI3Kα is one of the most frequently mutated oncogenes in solid tumors, particularly in breast cancer.[5][6] PI3Kδ is primarily expressed in hematopoietic cells and plays a critical role in B-cell signaling. This dual inhibition suggests potential therapeutic applications in both solid and hematological malignancies.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of PI3K Isoforms by this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 6.2[1][2] |

| PI3Kδ | 5.7[1][2] |

| PI3Kβ | 431[1][2] |

| PI3Kγ | 90[1][2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Cell-Based Inhibition of Akt Phosphorylation by this compound

| Cell Line | PI3K Isoform Sensitivity | IC50 (nM) | Cancer Type |

| BT474 | PI3Kα | 57[1][6] | Breast Ductal Carcinoma |

| Jeko-1 | PI3Kδ | 49[1][6] | B-cell Lymphoma |

| MDA-MB-468 | PI3Kβ | 3500[1][6] | Breast Adenocarcinoma |

| RAW264 | PI3Kγ | 530[1][6] | Monocytic Leukemia |

IC50 values represent the concentration of this compound required to inhibit 50% of Akt phosphorylation.

Table 3: Growth Inhibition (GI50) in PIK3CA-Mutant Breast Cancer Cell Lines

| Cell Line | PIK3CA Mutation | GI50 (µM) |

| T47D | H1047R | 0.2[5] |

| MCF7 | E545K | 0.31[5] |

| BT474 | K111N | 0.53[5] |

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Downstream Signaling Pathway Effects

The primary downstream consequence of this compound-mediated PI3K inhibition is the suppression of the Akt/mTOR pathway. This leads to several key cellular outcomes:

-

Inhibition of Akt Phosphorylation: this compound potently inhibits the phosphorylation of Akt at key residues such as Ser473 and Thr308.[1][5] This is a direct and measurable biomarker of target engagement.

-

Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, this compound can induce a G0/G1 cell cycle arrest in sensitive cancer cell lines.[5] This prevents cells from progressing through the cell cycle and dividing.

-

Induction of Apoptosis: Prolonged inhibition of the PI3K/Akt survival pathway by this compound can trigger programmed cell death, or apoptosis.[4][5] This is often evidenced by the cleavage of caspase-3 (CC3) and poly (ADP-ribose) polymerase (PARP).[5]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phospho-Akt Inhibition

Objective: To qualitatively and semi-quantitatively measure the inhibition of Akt phosphorylation in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., BT474, MCF7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[5]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.

Cell Proliferation Assay (e.g., IncuCyte)

Objective: To determine the effect of this compound on cancer cell growth over time.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

-

Treatment: After allowing the cells to adhere, add this compound at a range of concentrations in quadruplicate.

-

Imaging and Analysis: Place the plate in an IncuCyte ZOOM® live-cell imaging system. Acquire phase-contrast images every 2-4 hours. The software will calculate cell confluency over time.

-

Data Analysis: Plot the percent confluency versus time for each treatment condition. The GI50 value can be calculated by determining the concentration of this compound that results in a 50% reduction in cell growth compared to the vehicle control at a specific time point.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).[5]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle for each treatment condition.

Preclinical In Vivo Efficacy

In xenograft models of human breast cancer with PIK3CA mutations, this compound has demonstrated significant anti-tumor efficacy.[5][7] Both continuous and intermittent high-dose scheduling have been explored, with the latter showing the potential to induce tumor regression.[5][7] In vivo studies have confirmed that this compound treatment leads to a dose-dependent inhibition of Akt phosphorylation in tumor tissues, correlating with its anti-tumor activity.[6] Furthermore, intermittent dosing schedules have been shown to induce waves of apoptosis, as measured by cleaved caspase-3 levels in the tumor.[8]

Conclusion

This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ that effectively targets the PI3K/Akt/mTOR signaling pathway. Its mechanism of action, characterized by the inhibition of Akt phosphorylation, induction of cell cycle arrest, and apoptosis, translates to significant anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and other similar targeted therapies. Further clinical investigation is ongoing to determine the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C22H31N9O3 | CID 76685059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Role of AZD-8835 in Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ. These kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis and cell cycle arrest, particularly in cancer cells with activating mutations in the PIK3CA gene. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT signaling cascade is central to the induction of both cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint, in a dose-dependent manner in sensitive cancer cell lines, particularly those harboring PIK3CA mutations.[1]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell cycle distribution in PIK3CA-mutant breast cancer cell lines. At lower concentrations, this compound promotes a cytostatic effect characterized by G1 arrest, while higher concentrations lead to a cytotoxic effect.

| Cell Line | Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) | Reference |

| BT474 | Vehicle Control | 45% | 35% | 20% | <5% | [1] |

| 250 nM this compound | Increased | Decreased | Unchanged | <5% | [1] | |

| 2.5 µM this compound | Increased | Decreased | Unchanged | Increased | [1] | |

| MCF7 | Vehicle Control | 50% | 30% | 20% | <5% | [1] |

| 250 nM this compound | Increased | Decreased | Unchanged | <5% | [1] | |

| 2.5 µM this compound | Increased | Decreased | Unchanged | Increased | [1] | |

| T47D | Vehicle Control | 55% | 25% | 20% | <5% | [1] |

| 250 nM this compound | Slightly Increased | Unchanged | Unchanged | Slightly Increased | [1] | |

| 2.5 µM this compound | Unchanged | Decreased | Unchanged | Increased | [1] |

Note: "Increased" and "Decreased" indicate qualitative changes as reported in the primary literature. Precise percentages were not consistently available.

Signaling Pathway

The G1 arrest induced by this compound is mediated through the inhibition of the PI3K/AKT pathway, which in turn affects the expression and activity of key cell cycle regulatory proteins. Downregulation of AKT activity leads to reduced signaling through mTOR and other downstream effectors, resulting in decreased expression of Cyclin D1. This reduction in Cyclin D1 levels prevents the formation of active Cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Induction of Apoptosis

At higher concentrations, this compound shifts from a cytostatic to a cytotoxic agent, inducing programmed cell death (apoptosis). This is evidenced by an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of key apoptotic markers.[1]

Quantitative Data Summary

The pro-apoptotic effects of this compound are dose-dependent and are particularly evident in cancer cells reliant on PI3K signaling for survival.

| Cell Line | Treatment Concentration | Apoptotic Marker | Outcome | Reference |

| BT474 | 2.5 µM this compound | Cleaved PARP | Increased | [1] |

| in vivo (xenograft) | Cleaved Caspase-3 | Increased | ||

| MCF7 | 2.5 µM this compound | Sub-G1 Population | Increased | [1] |

| T47D | 2.5 µM this compound | Sub-G1 Population | Increased | [1] |

Signaling Pathway

The induction of apoptosis by this compound is a direct consequence of potent PI3K/AKT pathway inhibition. AKT is a key survival kinase that phosphorylates and inactivates several pro-apoptotic proteins, including BAD and FOXO transcription factors. By inhibiting AKT, this compound unleashes the activity of these pro-apoptotic factors. Unphosphorylated BAD can bind to and sequester anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL), thereby allowing pro-apoptotic Bax and Bak to oligomerize at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from methodologies described for the analysis of this compound's effects on the cell cycle.[1]

-

Cell Culture and Treatment: Plate breast cancer cells (e.g., BT474, MCF7) in 10 cm dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.

-

Cell Harvesting: Wash the cells twice with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution (e.g., Versene) and collect them by centrifugation at 1,200 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a DNA staining solution containing a fluorescent intercalating agent (e.g., propidium iodide or FxCycle) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer (e.g., Cytomics FC500). Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

This protocol outlines the general procedure for detecting apoptotic markers following this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptotic markers such as cleaved PARP and cleaved Caspase-3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates a clear, dose-dependent dual role in inhibiting cancer cell proliferation. At lower, clinically relevant concentrations, it induces a G1 cell cycle arrest, while at higher concentrations, it triggers a robust apoptotic response. These effects are particularly pronounced in cancer cells with a dependency on the PI3Kα signaling pathway due to PIK3CA mutations. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to optimize the therapeutic application of this compound and other PI3K inhibitors. Future research should focus on further elucidating the specific downstream effectors of PI3Kδ inhibition in apoptosis and cell cycle control, as well as exploring rational combination strategies to enhance the efficacy of this compound in a broader range of cancer types.

References

An In-depth Technical Guide to the Effects of AZD-8835 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, which are critical components of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in cancer, promoting tumor cell growth, survival, and resistance to therapy. Beyond its direct effects on tumor cells, this compound demonstrates significant immunomodulatory activity within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action and its multifaceted impact on the TME. We present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through the dual inhibition of PI3Kα and PI3Kδ. The inhibition of PI3Kα, frequently mutated in various cancers, directly impedes the growth and survival of tumor cells. The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many malignancies.[1] this compound has been shown to be a potent inhibitor of PI3Kα and its common mutants, as well as PI3Kδ.[2]

The inhibition of PI3Kδ, which is predominantly expressed in hematopoietic cells, modulates the immune landscape of the TME. Specifically, targeting PI3Kδ has been shown to diminish the immunosuppressive functions of regulatory T cells (Tregs) and enhance the activity of cytotoxic CD8+ T cells. This dual mechanism of action positions this compound as a promising agent that combines direct tumor cell targeting with immune stimulation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival. This compound, by inhibiting PI3Kα and PI3Kδ, effectively blocks the production of PIP3 and the subsequent downstream signaling events.

Quantitative Data on this compound Activity

Preclinical studies have provided robust quantitative data on the efficacy of this compound in various cancer models. These studies highlight the drug's potency and its dose-dependent effects on tumor growth and the induction of apoptosis.

In Vitro Inhibition of PI3K Isoforms and Cell Lines

The inhibitory activity of this compound has been characterized using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against PI3Kα and PI3Kδ.

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 6.2 | Enzymatic |

| PI3Kδ | 5.7 | Enzymatic |

| PI3Kβ | 431 | Enzymatic |

| PI3Kγ | 90 | Enzymatic |

| BT474 (PIK3CA mutant) | 57 | Cell-based (p-Akt) |

| Jeko-1 (B-cell line) | 49 | Cell-based (p-Akt) |

| Data sourced from MedChemExpress.[2] |

In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various breast cancer xenograft models. Both continuous and intermittent high-dose scheduling (IHDS) have been investigated, with IHDS showing promise for enhanced efficacy and tolerability.

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |

| BT474 | 25 mg/kg BID (continuous) | 93% TGI |

| MCF7 | 25 mg/kg BID (continuous) | 25% Regression |

| BT474 | 50 mg/kg BID (2 days on/5 off) | 91% TGI |

| BT474 | 100 mg/kg QD (day 1 & 4) | 92% TGI |

| BT474 | 100 mg/kg BID (day 1 & 4) | 40% Regression |

| Data sourced from a 2016 study published in Molecular Cancer Therapeutics.[3][4] |

Effects on the Tumor Microenvironment

The dual inhibition of PI3Kα and PI3Kδ by this compound leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Modulation of Immune Cell Populations

Preclinical studies in syngeneic mouse models have shown that this compound treatment leads to a reduction in immunosuppressive Tregs and an increase in the activation and memory of CD8+ T cells within the tumor.[5] This shift in the balance of immune cells is crucial for mounting an effective anti-tumor immune response. In the CT-26 colon carcinoma model, this compound treatment significantly decreased tumor Tregs.[5] Furthermore, in the MC-38 colon adenocarcinoma model, this compound led to an increase in activated CD8+ T cells and natural killer (NK) cells.[5]

| Immune Cell Population | Effect of this compound |

| Regulatory T cells (Tregs) | Decrease in infiltration and proliferation |

| CD8+ T cells | Increased activation and memory phenotype |

| Natural Killer (NK) cells | Increased infiltration (in some models) |

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for PI3K Pathway Inhibition

Objective: To assess the inhibition of PI3K pathway signaling by measuring the phosphorylation of Akt (p-Akt).

Procedure:

-

Cell Lysis: Tumor cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Specific antibodies used in preclinical studies include those from Cell Signaling Technology (CST) and Abcam.[4]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Procedure:

-

Animal Models: Immunocompromised mice (e.g., nu/nu or SCID) are typically used for xenograft studies.[6]

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.[6]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Drug Formulation and Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) via gavage.[6] Dosing can be continuous (e.g., once or twice daily) or intermittent.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blotting, immunohistochemistry, or flow cytometry).

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the TME.

Procedure:

-

Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs). A viability dye is included to exclude dead cells.

-

Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For example, live, single cells are first gated, followed by CD45+ hematopoietic cells. From the CD45+ population, T cells (CD3+) can be identified and further sub-gated into CD4+ and CD8+ populations. Tregs are typically identified as CD4+FoxP3+ cells.

-

Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using specialized software to determine the percentage of each immune cell population.

Mandatory Visualizations

Experimental Workflow for TME Analysis

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the tumor microenvironment.

Conclusion

This compound is a promising dual PI3Kα/δ inhibitor with a multifaceted mechanism of action that includes direct anti-tumor effects and robust immunomodulation of the tumor microenvironment. The preclinical data summarized in this guide provide a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The detailed experimental protocols and visual aids presented herein are intended to support the ongoing research and development efforts in the field of oncology. Further studies are warranted to fully elucidate the clinical potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo imaging of the tumor and its associated microenvironment using combined CARS / 2-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

AZD-8835: A Technical Guide to Inducing Synthetic Lethality in PIK3CA-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-8835, a potent and selective inhibitor of the α and δ isoforms of phosphoinositide 3-kinase (PI3K). It explores the core mechanism of action, its application in inducing synthetic lethality in cancers harboring PIK3CA mutations, and detailed experimental protocols for its evaluation.

Executive Summary

The PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, is one of the most frequently mutated oncogenes in human cancer.[1][2] This has made PI3Kα a critical target for therapeutic intervention. This compound is a novel, orally bioavailable small molecule that potently inhibits PI3Kα and PI3Kδ isoforms, demonstrating significant promise in preclinical models of PIK3CA-dependent cancers.[1][2] The therapeutic strategy hinges on the principle of synthetic lethality, where the inhibition of PI3Kα by this compound is catastrophic to cancer cells that are reliant on the hyperactivity of the mutated PIK3CA gene for their growth and survival. This guide consolidates the available preclinical data on this compound, offering a technical resource for researchers in the field.

Mechanism of Action and the PI3K/AKT/mTOR Pathway

This compound selectively binds to and inhibits PI3Kα and its mutated forms, which are key components of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[3][6] By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream effectors like AKT.[5] This leads to the suppression of the entire signaling cascade, resulting in cell cycle arrest and apoptosis in PIK3CA-expressing tumor cells.[1][3]

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

The Principle of Synthetic Lethality with this compound

Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a chemical inhibitor) results in cell death, whereas either event alone is viable. In the context of this compound, the PIK3CA mutation is the first event, creating a dependency or "addiction" of the cancer cell to the PI3K signaling pathway for survival. The introduction of this compound, the second event, inhibits the very pathway the cell has become dependent upon, leading to a lethal outcome. This targeted approach is predicted to be more efficacious and less toxic than non-selective pan-PI3K inhibitors.[3]

Figure 2: Logical diagram illustrating the principle of synthetic lethality with this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in both enzymatic and cellular assays. The data highlights its efficacy against PI3Kα and its common mutants, as well as its preferential growth inhibition of cancer cell lines with PIK3CA mutations.

Enzymatic Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Class I PI3K isoforms and common PI3Kα mutants.

| Target Isoform/Mutant | IC50 (nM) |

| PI3Kα | 6.2[7][8] |

| PI3Kδ | 5.7[7][8] |

| PI3Kβ | 431[7][8] |

| PI3Kγ | 90[7][8] |

| PI3Kα-E545K | 6[7] |

| PI3Kα-H1047R | 5.8[7] |

Table 1: Enzymatic inhibitory activity of this compound against PI3K isoforms.

Cellular Activity Profile

The cellular potency of this compound was evaluated by its ability to inhibit AKT phosphorylation and cell growth (GI50) in various cancer cell lines.

| Cell Line | Cancer Type | Key Mutation(s) | Cellular IC50 (AKT Phos.) | GI50 (µM) |

| BT474 | Breast Ductal Carcinoma | PIK3CA (K111N) | 57 nM[7] | 0.53[1] |

| MCF7 | Breast Adenocarcinoma | PIK3CA (E545K) | - | 0.31[1] |

| T47D | Breast Ductal Carcinoma | PIK3CA (H1047R) | - | 0.2[1] |

| Jeko-1 | B cell | - | 49 nM[7] | - |

| MDA-MB-468 | Breast Adenocarcinoma | PTEN null | 3.5 µM[7] | - |

| RAW264.7 | Monocytic | - | 530 nM[7] | - |

Table 2: Cellular inhibitory activity of this compound in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of key downstream proteins like AKT.

-

Cell Culture and Treatment: Plate breast cancer cell lines (e.g., BT474, MCF7) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[1]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-total-S6, and a loading control like β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of this compound required to inhibit the growth of a panel of tumor cell lines by 50%.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[4]

-

Compound Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[4]

-

Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a fluorescence-based method like resazurin. For MTT, add MTT solution and incubate for 3-4 hours, then solubilize the formazan crystals with DMSO and read absorbance.[4]

-

Data Analysis: Plot the percentage of growth inhibition against the log concentration of this compound. Calculate the GI50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

-

Cell Culture and Treatment: Seed cells (e.g., MCF7, BT474) in 6-well plates. Treat with this compound (e.g., 250 nM) or vehicle for 24 hours.[1][4]

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

-

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.[4]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Xenograft Efficacy Studies

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

-

Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., BT474 or MCF7) into immunocompromised mice (e.g., nude mice).[8]

-

Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. Administer this compound orally according to a specified dosing schedule (e.g., continuous daily dosing or intermittent high-dose scheduling).[1][9]

-

Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be excised for analysis of pathway inhibition (e.g., p-AKT levels) or apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.[1][10]

-

Data Analysis: Plot mean tumor volume over time for each group to assess anti-tumor activity. Statistical analysis is performed to determine the significance of the treatment effect.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

AZD-8835: A Potent and Selective Tool for Interrogating the PI3K Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4][5] AZD-8835 is a potent and selective small-molecule inhibitor of the Class I PI3K isoforms PI3Kα and PI3Kδ, with demonstrated utility as a research tool for dissecting the intricacies of the PI3K pathway and as a potential therapeutic agent.[6][7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and detailed protocols for its application in key experimental settings.

Mechanism of Action and Isoform Selectivity

This compound functions as an ATP-competitive inhibitor of PI3Kα and PI3Kδ.[8] This dual specificity allows for the targeted inhibition of two key isoforms implicated in both tumor cell intrinsic signaling (PI3Kα) and the tumor microenvironment (PI3Kδ).[10] The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays, demonstrating high potency against wild-type and mutant forms of PI3Kα, as well as PI3Kδ, while sparing other isoforms like PI3Kβ and PI3Kγ.[6][7][8] This selectivity profile makes this compound a precise tool for studying the specific roles of PI3Kα and PI3Kδ in normal and pathological physiology.

By inhibiting PI3Kα and PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1][11] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells dependent on this pathway.[2][6]

Below is a diagram illustrating the canonical PI3K signaling pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound from various studies.

Table 1: Enzymatic Inhibition of PI3K Isoforms by this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα (wild-type) | 6.2[7][8] |

| PI3Kα (E545K mutant) | 6.0[7] |

| PI3Kα (H1047R mutant) | 5.8[7] |

| PI3Kβ | 431[7][8] |

| PI3Kδ | 5.7[7][8] |

| PI3Kγ | 90[7][8] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | PI3K Isoform Dependence | Parameter | IC50 / GI50 (µM) |

| BT474 (PIK3CA mutant) | PI3Kα | p-Akt Inhibition | 0.057[7][8][12] |

| BT474 (PIK3CA mutant) | PI3Kα | Growth Inhibition (GI50) | 0.53[6] |

| Jeko-1 | PI3Kδ | p-Akt Inhibition | 0.049[7][8][12] |

| MDA-MB-468 (PTEN null) | PI3Kβ | p-Akt Inhibition | 3.5[7][8][12] |

| RAW264.7 | PI3Kγ | p-Akt Inhibition | 0.53[7][8][12] |

| MCF7 (PIK3CA mutant) | PI3Kα | Growth Inhibition (GI50) | 0.31[6] |

| T47D (PIK3CA mutant) | PI3Kα | Growth Inhibition (GI50) | 0.2[6] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Western Blotting for PI3K Pathway Inhibition

This protocol describes the assessment of PI3K pathway inhibition by measuring the phosphorylation of Akt.

Materials:

-

Cell lines of interest (e.g., BT474, MCF7)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

The following diagram outlines the workflow for a typical Western blotting experiment.

Cell Proliferation Assay (GI50 Determination)

This protocol is for determining the 50% growth inhibition (GI50) concentration of this compound.

Materials:

-

Cancer cell lines

-

96-well or 384-well cell culture plates

-

Cell culture medium

-

This compound

-

DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.

-

Compound Addition: Prepare a serial dilution of this compound and add it to the wells. Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the GI50 value using non-linear regression analysis.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., BT474, MCF7)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control formulation

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound or vehicle control orally according to the desired schedule (e.g., once or twice daily, continuous or intermittent).[6]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of pathway modulation (e.g., by Western blotting or immunohistochemistry for p-Akt).[6]

The logical relationship for initiating in vivo studies based on in vitro results is depicted below.

Conclusion

This compound is a valuable research tool for investigating the PI3K signaling pathway due to its high potency and selectivity for PI3Kα and PI3Kδ. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Its ability to potently inhibit key nodes in the PI3K pathway, both in vitro and in vivo, makes it an excellent candidate for further exploration in PI3K-dependent cancer models and for elucidating the complex biology regulated by this critical signaling cascade.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of two clinical candidates as isoform selective PI3K inhibitors: AZD8835 a potent and selective inhibitor of PI3Kα/δ and AZD8186 a potent and selective inhibitor of PI3Kβ/δ for the treatment of cancers [morressier.com]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. aacrjournals.org [aacrjournals.org]

AZD-8835: A Technical Guide to its Impact on Immune Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer, making it a key target for therapeutic intervention. Notably, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of both innate and adaptive immune cells. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its impact on immune cell signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation and survival.[1][2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by this compound [3]

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 6.2 |

| PI3Kδ | 5.7 |

| PI3Kβ | 431 |

| PI3Kγ | 90 |

Table 2: Inhibition of PI3Kα Mutants by this compound [3]

| PI3Kα Mutant | IC50 (nM) |

| E545K | 6 |

| H1047R | 5.8 |

Table 3: Cell-Based Inhibition of Akt Phosphorylation by this compound [3]

| Cell Line | Relevant Mutation/Characteristic | PI3K Isoform Sensitivity | IC50 (nM) |

| BT474 | PIK3CA mutant | PI3Kα | 57 |

| Jeko-1 | B-cell line | PI3Kδ | 49 |

| MDA-MB-468 | PTEN null | PI3Kβ | 3500 |

| RAW264.7 | Monocytic cell line | PI3Kγ | 530 |

Impact on Immune Cell Signaling

This compound's dual inhibition of PI3Kα and PI3Kδ has significant consequences for the tumor microenvironment, particularly on the function of immune cells. Preclinical studies have demonstrated that this compound can modulate the adaptive immune response, leading to enhanced anti-tumor immunity.[2][4]

Reduction of Regulatory T cells (T-regs)

This compound treatment has been shown to decrease the number and proliferative capacity of regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor immune response. By inhibiting PI3Kδ, which is crucial for T-reg function and survival, this compound can alleviate this immunosuppression.

Enhancement of CD8+ T-cell Activity

A key finding is that this compound promotes robust CD8+ T-cell activation, which is largely independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a critical component of its anti-tumor efficacy.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway affected by this compound.

Caption: this compound inhibits PI3Kα/δ, blocking the PI3K/Akt pathway and modulating immune cell function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on immune cell signaling.

Western Blot Analysis of Akt and S6 Phosphorylation

This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.

a. Cell Lysis:

-

Treat immune cells (e.g., purified T-cells) with desired concentrations of this compound or vehicle control for the specified duration.

-

Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment following this compound treatment in vivo.[5]

a. Tumor Digestion and Single-Cell Suspension Preparation:

-

Excise tumors from treated and control animals.

-

Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).

b. Staining and Flow Cytometry:

-

Resuspend the cells in FACS buffer.

-

Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from the analysis.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical panel for T-cell analysis would include:

-

CD45 (pan-leukocyte marker)

-